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Introduction

2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges
the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a
common scaffold in a multitude of biologically active compounds, and its derivatives are known
to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral,
and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-
established pharmacophore, further enhances the potential of this molecule in medicinal
chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents,
from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated
five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products
and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for
specific receptor interactions. This guide provides a comprehensive overview of the known
physical and chemical properties of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid,
alongside a discussion of its potential synthesis and applications in the field of drug discovery.

Physicochemical Properties
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Precise experimental data for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is not readily
available in published literature. However, computational models provide valuable estimations
of its key physicochemical properties. These computed values, primarily sourced from the
PubChem database, offer a foundational understanding of the molecule's behavior.[6]

Table 1: Computed Physicochemical Properties of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-
Furoic Acid[6]

Property Value Source
Molecular Formula C10H13NOsS PubChem
Molecular Weight 259.28 g/mol PubChem
XLogP3 0.9 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 5 PubChem
Rotatable Bond Count 3 PubChem
Exact Mass 259.05144369 g/mol PubChem
Topological Polar Surface Area  96.2 A2 PubChem
Heavy Atom Count 17 PubChem
Complexity 395 PubChem

For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-
ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting
that the target molecule is likely to be a solid at room temperature.[6] The pKa of the carboxylic
acid group is a critical parameter influencing the compound's solubility and pharmacokinetic
profile. While no experimental value is available for the target molecule, the pKa of the parent
2-furoic acid is approximately 3.12 at 25°C.[1] The electron-withdrawing nature of the sulfonyl
group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic
acid, resulting in a lower pKa value.
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Synthesis and Reactivity

A definitive, step-by-step synthesis protocol for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid has not been detailed in readily accessible scientific literature. However, a plausible
synthetic route can be conceptualized based on established organic chemistry principles and
known reactions of furan derivatives. A likely approach would involve the sulfonation of a
suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and
subsequent reaction with pyrrolidine.

A potential synthetic pathway is outlined below:

Ethyl 2-methyl-3-furoa o acid_y{ Ethyl 2-methyl-5 furoate |—Pyrolidine. Base ~Gmy| 2-methyl-5-(1 f ] LIRSS N | (1).5.(1-pyrrolidinylsulfonyl)-3-furoic Acid
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Caption: Proposed synthetic pathway for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid.
Proposed Synthetic Protocol:

o Chlorosulfonation of Ethyl 2-methyl-3-furoate: The starting material, ethyl 2-methyl-3-furoate,
would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic
substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high
regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.

o Formation of the Sulfonamide: The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate
would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or
pyridine) to neutralize the HCI byproduct. This nucleophilic substitution reaction at the
sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.

» Hydrolysis of the Ester: The final step would involve the hydrolysis of the ethyl ester to the
carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide)
followed by acidification, or under acidic conditions.

Self-Validation and Causality: This proposed pathway is based on well-established and high-
yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as
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the ester group is less reactive than the free carboxylic acid under the conditions of
chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for
converting esters to carboxylic acids.

Potential Applications in Drug Development

While specific biological activity data for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is
not publicly available, its structural components suggest several promising avenues for
investigation in drug discovery.

o Antibacterial and Antifungal Agents: The furan nucleus is a key component of many
antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial
pharmacophore. The combination of these two moieties in a single molecule makes it a
compelling candidate for screening against a variety of bacterial and fungal pathogens.

o Anti-inflammatory Activity: Certain furoic acid derivatives have demonstrated anti-
inflammatory properties.[8] The sulfonamide group is also present in several anti-
inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for
its potential to modulate inflammatory pathways.

» Diuretic and Antihypertensive Agents: Furosemide, a potent loop diuretic, is a well-known
drug containing a furan ring and a sulfonamide group. Although structurally distinct, the
presence of these key functional groups in 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid suggests that it could be explored for potential diuretic and antihypertensive activities.

e Enzyme Inhibition: The carboxylic acid and sulfonamide groups are capable of forming
hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the
molecule a candidate for screening against various enzymatic targets implicated in disease.

Analytical Methodologies

The analysis and purification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid would
likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method would be the primary choice for assessing the purity of this
compound and for monitoring reaction progress.
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Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.
Suggested HPLC Protocol:

e Column: A C18 reverse-phase column is generally suitable for the separation of small
organic molecules like furoic acid derivatives.[3][4][9]

» Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a
small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would
likely provide good peak shape and resolution. The acidic mobile phase is necessary to
suppress the ionization of the carboxylic acid group.

o Detection: UV detection at a wavelength around 254 nm should be effective, as the furan
ring and the sulfonamide group are expected to have significant UV absorbance.

o Quantification: For quantitative analysis, a calibration curve would be constructed using
standards of known concentrations.

Conclusion

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a molecule of significant interest for
medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically
relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its
physicochemical properties and biological activities are currently limited in the public domain,
computational data and knowledge of related compounds provide a solid foundation for its
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further investigation. The proposed synthetic pathway offers a logical and feasible route for its
preparation. Future research focused on the synthesis, characterization, and biological
screening of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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